Cas no 1249277-32-4 (1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
- 1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone
- 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
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- インチ: 1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2
- InChIKey: XXVSWEGIMGVINZ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(N1CCCC(C1)N)=O
計算された属性
- 精确分子量: 224.09833431 g/mol
- 同位素质量: 224.09833431 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 224.32
- トポロジー分子極性表面積: 74.6
- XLogP3: 0.6
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0422-10g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 10g |
$2264.0 | 2023-09-07 | |
TRC | A124166-100mg |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 100mg |
$ 135.00 | 2022-05-31 | ||
Life Chemicals | F1908-0422-2.5g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
Life Chemicals | F1908-0422-1g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
Life Chemicals | F1908-0422-0.25g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 0.25g |
$486.0 | 2023-09-07 | |
Life Chemicals | F1908-0422-5g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
Life Chemicals | F1908-0422-0.5g |
1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 95%+ | 0.5g |
$512.0 | 2023-09-07 | |
TRC | A124166-1g |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 1g |
$ 775.00 | 2022-05-31 | ||
TRC | A124166-500mg |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |
1249277-32-4 | 500mg |
$ 500.00 | 2022-05-31 |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-oneに関する追加情報
Introduction to 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS No. 1249277-32-4)
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. With a Chemical Abstracts Service (CAS) number of 1249277-32-4, this molecule represents a fusion of heterocyclic scaffolds, specifically incorporating piperidine and thiophene moieties, which are well-documented for their role in modulating various biological pathways. The presence of an amine group in the piperidine ring and an aromatic thiophene ring not only enhances its chemical diversity but also opens up avenues for diverse interactions with biological targets.
The compound’s significance stems from its dual functionality, which positions it as a promising candidate for further exploration in drug discovery. The piperidine ring is a common pharmacophore in medicinal chemistry, frequently found in approved drugs due to its ability to engage with biological macromolecules such as enzymes and receptors. Specifically, the 3-amino substituent on the piperidine ring can serve as a hydrogen bond acceptor or participate in ionic interactions, which are critical for binding affinity and selectivity. Meanwhile, the thiophene ring contributes aromatic stability and can engage in π-stacking interactions, further influencing the compound’s binding properties.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates. The structural features of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one make it an attractive target for molecular docking studies aimed at identifying binding pockets in therapeutic targets. For instance, studies have suggested that such molecules may interact with enzymes involved in metabolic pathways or receptors implicated in neurological disorders. The integration of machine learning models with traditional pharmacophore-based methods has further refined the prediction of biological activity, allowing researchers to prioritize compounds like this one for experimental validation.
In the context of medicinal chemistry, the synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one presents both challenges and opportunities. The synthesis typically involves multi-step organic transformations, including nucleophilic substitution reactions, condensation reactions, and cyclization processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. These approaches not only improve yield but also enhance scalability, which is crucial for transitioning from laboratory-scale production to larger quantities required for preclinical studies.
The potential applications of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one extend across multiple therapeutic areas. Preliminary pharmacological studies have hinted at its potential as an inhibitor of enzymes such as kinases or proteases, which are often overexpressed in diseases like cancer. Additionally, the compound’s ability to modulate neurotransmitter receptors has sparked interest in its potential as a treatment for neurological disorders such as Alzheimer’s disease or Parkinson’s disease. The thiophene moiety, in particular, has been associated with neuroprotective properties observed in several derivatives.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have explored various derivatives by modifying either the piperidine or thiophene rings to optimize potency and selectivity. For example, introducing fluorine atoms into the thiophene ring has been shown to enhance metabolic stability while maintaining biological activity. Similarly, substituting the amino group with different alkyl or aryl groups can fine-tune interactions with target proteins. Such modifications underscore the importance of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one as a scaffold for structure-based drug design.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one. By rapidly testing thousands of compounds against various biological assays, researchers can quickly assess their potential efficacy and toxicity profiles. This approach has been instrumental in validating the hypothesis that this molecule may exhibit desirable pharmacological properties. Furthermore, combinatorial chemistry techniques have allowed for the generation of libraries containing numerous analogs of this compound, each with slight structural variations aimed at improving overall drug-like characteristics.
The future prospects for 1-(3-Aminopiperidin-1-yloxy)-2-(thiophen–2-yloxy)ethan–1-one (CAS No 1249277–32–4) are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will remain at the forefront of drug discovery efforts. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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